N1-phenylpiperidine-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-phenylpiperidine-1,4-dicarboxamide is a chemical compound with the molecular formula C13H17N3O2 . It has a molecular weight of 247.3 .
Molecular Structure Analysis
The InChI code for N1-phenylpiperidine-1,4-dicarboxamide is 1S/C13H17N3O2/c14-12(17)10-6-8-16(9-7-10)13(18)15-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,14,17)(H,15,18) .
Physical and Chemical Properties Analysis
N~1~-phenylpiperidine-1,4-dicarboxamide has a molecular weight of 247.3 .
Aplicaciones Científicas De Investigación
PARP Inhibitors Development
- N-1-phenylpiperidine derivatives, such as those in the phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide series, have been developed as potent poly(ADP-ribose) polymerase (PARP) inhibitors. These compounds, including A-966492, demonstrate high potency against PARP-1 enzyme and show potential in cancer treatment due to their ability to cross the blood-brain barrier and distribute into tumor tissue (Penning et al., 2010).
Met Kinase Inhibitors
- N-1-phenylpiperidine-1,4-dicarboxamide derivatives have been identified as selective inhibitors of the Met kinase superfamily, showing promise in cancer therapeutics. One such compound, BMS-777607, has advanced into phase I clinical trials due to its efficacy in tumor models and favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).
Neurokinin-1 Receptor Antagonists
- Novel 3-phenylpiperidine-4-carboxamide derivatives, developed by hybridization of two types of tachykinin NK(1) receptor antagonists, exhibited high metabolic stability and efficacy in guinea-pig models. These compounds showed potential for long-acting oral administration and low pregnane X receptor induction, making them suitable for further pharmacological exploration (Shirai et al., 2012).
α1a Adrenoceptor Antagonists
- A series of dihydropyrimidinones linked to substituted 4-phenylpiperazine containing side chains were synthesized to avoid metabolites with opioid agonist activity. These compounds, particularly (+)-38, showed potential for treating conditions like benign prostatic hyperplasia without the risk associated with opioid receptor activation (Lagu et al., 1999).
SP Antagonists Synthesis
- Piperidinone derivatives incorporating amino acid moieties, similar to common SP antagonists, were synthesized and expected to exhibit similar biological activities due to their shared structural features (Burdzhiev & Stanoeva, 2010).
Propiedades
IUPAC Name |
1-N-phenylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c14-12(17)10-6-8-16(9-7-10)13(18)15-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBGPHZLIBZPGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.